Benzofuran-2-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Benzofuran-2-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a piperidine ring substituted with a 1,3,4-oxadiazole-thiophene hybrid moiety. This structure combines aromatic, heterocyclic, and electron-rich components, making it a candidate for diverse pharmacological applications, including antimicrobial and enzyme inhibition activities. Its safety profile indicates risks such as flammability, toxicity, and environmental hazards, requiring strict storage conditions (dry, ventilated, and protected from light) .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-20(17-10-13-4-1-2-6-16(13)25-17)23-8-3-5-14(11-23)18-21-22-19(26-18)15-7-9-27-12-15/h1-2,4,6-7,9-10,12,14H,3,5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBJGOMFSIAQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4=NN=C(O4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzofuran derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Benzofuran-2-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel hybrid structure that combines the benzofuran scaffold with a thiophene and an oxadiazole moiety. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be represented as follows:
This structure includes:
- Benzofuran : A fused bicyclic compound known for its pharmacological properties.
- Thiophene : A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.
- Oxadiazole : A heterocyclic ring that enhances biological activity through various mechanisms.
Antimicrobial Activity
Studies have shown that benzofuran derivatives exhibit promising antimicrobial properties. For instance, a series of benzofuran derivatives were evaluated against Mycobacterium tuberculosis and demonstrated significant inhibitory effects. Compounds with substitutions on the benzofuran ring showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against fungal strains .
Anticancer Activity
Recent research highlighted the anticancer potential of benzofuran-based compounds. Specifically, derivatives incorporating piperidine and oxadiazole moieties have been tested against various cancer cell lines. For example:
- MCC1019 , a bromomethyl-substituted benzofuran derivative, showed selective inhibition of PLK1 (Polo-like kinase 1) with an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549) and demonstrated significant anticancer activity in vivo by reducing metastatic lesions without affecting body weight .
The mechanism of action for benzofuran derivatives often involves:
- Inhibition of Kinases : Many compounds target specific kinases involved in cell signaling pathways, such as PI3K/Akt and MAPK/ERK pathways, leading to altered cellular functions like apoptosis and proliferation.
- Modulation of Enzymatic Activity : Benzofurans may also inhibit enzymes critical for tumor growth and metastasis .
Case Studies
| Study | Compound | Biological Activity | IC50/MIC |
|---|---|---|---|
| 1 | MCC1019 | Anticancer (A549) | 16.4 μM |
| 2 | Benzofuran Derivative | Antimycobacterial | 2 μg/mL |
| 3 | Novel Hybrid | Antifungal | MIC 8 μg/mL |
Research Findings
- Antimicrobial Efficacy : A study synthesized a series of benzofuran derivatives that displayed significant activity against M. tuberculosis with MIC values indicating high potency .
- Anticancer Potential : Another investigation into piperidine-based benzofurans revealed their ability to induce apoptosis in cancer cells while maintaining low toxicity towards normal mammalian cells .
- Structure–Activity Relationship (SAR) : The incorporation of different substituents on the benzofuran core was found to influence biological activity significantly, highlighting the importance of molecular design in drug development .
Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that they exhibit activity against a range of pathogens including bacteria, fungi, and viruses. The compound has shown promise in:
- Antibacterial Activity : Studies have demonstrated that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
- Antifungal Activity : Certain benzofuran derivatives possess antifungal properties that make them effective against various fungal infections. Their efficacy is attributed to their ability to disrupt fungal cell membranes or inhibit critical enzymes involved in fungal metabolism .
Anticancer Properties
The compound has been investigated for its anticancer potential. Benzofuran derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including:
- Topoisomerase Inhibition : Some studies suggest that these compounds act as topoisomerase inhibitors, which are crucial for DNA replication and repair processes in cancer cells .
- Cell Cycle Arrest : Research indicates that benzofuran derivatives can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory properties. The compound has been evaluated in various assays to determine its effectiveness in reducing inflammation:
- Cytokine Inhibition : Some studies show that benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, thereby alleviating inflammation in conditions such as arthritis and other inflammatory diseases .
- In Vivo Studies : Animal studies have demonstrated significant reductions in paw edema when treated with benzofuran derivatives, indicating their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of benzofuran derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by:
- Reducing Oxidative Stress : Benzofuran derivatives exhibit antioxidant properties which help mitigate oxidative stress—a key factor in neurodegeneration .
- Modulating Neurotransmitter Levels : Some studies suggest that these compounds may influence neurotransmitter systems, potentially improving cognitive function and memory .
Other Therapeutic Applications
Beyond the aforementioned applications, benzofuran derivatives have shown potential in other therapeutic areas:
- Antidiabetic Activity : Certain compounds within this class have been evaluated for their ability to lower blood glucose levels and improve insulin sensitivity .
- Cardiovascular Health : There is emerging evidence suggesting that benzofuran derivatives may possess cardioprotective properties by modulating blood pressure and improving vascular function .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran-Oxadiazole Hybrids
(a) 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)
- Structural Features : These compounds share the benzofuran-oxadiazole core but differ in the substituents on the acetamide group (3-chlorophenyl in 2a vs. 4-methoxyphenyl in 2b).
- Activity : Both exhibit potent antimicrobial activity, with 2a and 2b showing enhanced efficacy due to the electron-withdrawing (-Cl) and electron-donating (-OCH₃) groups, respectively .
(b) 5-(5-Methyl-benzofuran-3-ylmethyl)-3H-[1,3,4]oxadiazole-2-thione
- Structural Features : Substituted benzofuran-oxadiazole with a methyl group at the benzofuran ring and a thione group on oxadiazole.
Comparison with Target Compound :
The target compound replaces the thione group with a thiophene ring, enhancing aromatic interactions and possibly improving binding affinity in biological systems.
Piperidine-Linked Benzofuran Derivatives
(a) Dihydrobenzofuran-Piperidine Derivatives (Compounds 30–34)
- Structural Features: Examples include [3-(4-chlorobenzyl)-3-methyl-2,3-dihydrobenzofuran-6-yl]piperidin-1-ylmethanone (30) and [3-methyl-3-(4-pyridylmethyl)-2,3-dihydrobenzofuran-6-yl]-(1-piperidyl)methanone (32).
- Activity: Designed as cannabinoid receptor 2 (CB2) agonists. Compound 32, with a pyridyl group, showed higher selectivity for CB2 over CB1 receptors .
Comparison with Target Compound :
The target compound integrates a 1,3,4-oxadiazole-thiophene moiety instead of dihydrobenzofuran, which may alter receptor binding kinetics and selectivity.
Benzofuran-Triazole Hybrids
(a) 2,2-Di(1H-1,2,3-triazol-1-yl)benzofuran-3(2H)-ones (3b, 3f, 3h, 3n)
- Structural Features: Benzofuranone core linked to geminal triazole rings.
- Activity : Compounds 3f and 3h exhibited MIC values of 50 µg/mL against Staphylococcus aureus and Candida albicans, comparable to streptomycin and clotrimazole .
Comparison with Target Compound :
The target compound’s 1,3,4-oxadiazole-thiophene system may offer different electronic properties compared to triazoles, influencing antimicrobial potency and mechanism.
Table 1. Structural Comparison of Benzofuran Derivatives
Table 2. Activity Profiles
Key Research Findings and Implications
- Activity Gaps : While antimicrobial and receptor-agonist activities are well-documented in analogues, the target compound’s specific biological effects require empirical validation.
- Safety Considerations : The target compound’s hazards (flammability, toxicity) necessitate stricter handling protocols than many analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
